molecular formula C14H11NO3 B1266868 3-(Benzoylamino)benzoic acid CAS No. 587-54-2

3-(Benzoylamino)benzoic acid

Cat. No. B1266868
CAS RN: 587-54-2
M. Wt: 241.24 g/mol
InChI Key: WXTOAZQBWHSIQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(Benzoylamino)benzoic acid often involves strategic functional group transformations and coupling reactions. For instance, Öberg et al. (2012) explored the synthesis and biological evaluation of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogs as potent inhibitors of adenovirus replication, highlighting the significance of the ortho substituent pattern and the presence of carboxylic acid for activity (Öberg et al., 2012).

Molecular Structure Analysis

Structural analyses of benzoylamino benzoic acid derivatives reveal intricate molecular arrangements and interactions. For example, Aydın et al. (2010) characterized the structure of 4-(3-Benzoylthioureido)benzoic acid through various spectroscopic techniques and X-ray crystallography, providing insight into the molecular conformation and crystal packing (Aydın et al., 2010).

Chemical Reactions and Properties

The reactivity and chemical behavior of 3-(Benzoylamino)benzoic acid derivatives are influenced by their functional groups. Khan et al. (2012) demonstrated the synthesis of benzoic acids with tertiary alkylamino functionality, highlighting the versatility of these compounds in subsequent chemical transformations (Khan et al., 2012).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of 3-(Benzoylamino)benzoic acid in different environments. Research on novel mesogenic benzoic acids by Weissflog et al. (1996) provides examples of how structural modifications can influence liquid crystalline behavior and phase transitions, which are important for applications in material science (Weissflog et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents and conditions, are integral to the utility of 3-(Benzoylamino)benzoic acid derivatives in synthetic chemistry. For example, the work by Shiraiwa et al. (2002) on the optical resolution of 2-benzoylamino-2-benzyl-3-hydroxypropanoic acid underscores the compound's potential in synthesizing optically active derivatives, which is significant for creating compounds with desired chiral properties (Shiraiwa et al., 2002).

Scientific Research Applications

Application in Pharmaceutical Chemistry

  • Summary of the Application: “3-(Benzoylamino)benzoic acid” derivatives have been studied for their potential as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FABH), an enzyme involved in fatty acid biosynthesis. This is a critical process in the life cycle of microorganisms, making it a promising target for the development of new antimicrobial agents .
  • Methods of Application or Experimental Procedures: The study involved the use of 2D and 3D quantitative structure-activity relationships (QSAR) analysis via multiple linear regression and partial least square analysis respectively. A series of 43 “3-(Benzoylamino)benzoic acid” derivatives were subjected to this analysis .
  • Results or Outcomes: The QSAR model developed in the study indicated the significance of lipophilic parameters in the inhibitory potential of “3-(Benzoylamino)benzoic acid” derivatives. This could guide the design of more potent FABH inhibitors .

Potential Therapeutic Applications

  • Summary of the Application: Para-aminobenzoic acid (PABA) and its derivatives, including “3-(Benzoylamino)benzoic acid”, have been studied for their potential therapeutic applications. They have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .
  • Methods of Application or Experimental Procedures: The study involved the synthesis of various PABA derivatives and their subsequent testing for various therapeutic properties. The best results were shown by substituted pyrazolidinedione with 89.3% inhibition and an IC50 value of 0.58 uM against targeted enzymes .
  • Results or Outcomes: The antimicrobial screening suggested three most potent compounds with broad-spectrum activity as compared to standard drug ketoconazole and norfloxacin .

Use as a Building Block in Pharmaceuticals

  • Summary of the Application: Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, “3-(Benzoylamino)benzoic acid” is a commonly used building block in pharmaceuticals . It is great for the development of a wide range of novel molecules with potential medical applications .
  • Methods of Application or Experimental Procedures: The study involved the synthesis of various para-aminobenzoic acid (PABA) derivatives, including “3-(Benzoylamino)benzoic acid”, and their subsequent testing for various therapeutic properties .
  • Results or Outcomes: The synthesis of quinoxaline derivatives was carried out using p-amino benzoic acid, 2-chloro-3 substituted styryl quinoxaline, and triethylamine and refluxing in ethanol for 11 hours .

Safety And Hazards

3-(Benzoylamino)benzoic acid can cause serious eye damage and damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

3-benzamidobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h1-9H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTOAZQBWHSIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292555
Record name 3-(benzoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzoylamino)benzoic acid

CAS RN

587-54-2
Record name 587-54-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(benzoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1.37 g of 3-aminobenzoic acid and 0.4 g of sodium hydroxide added to 50 ml of water was added dropwise 1.41 g of benzoyl chloride and a solution of 0.4 g of sodium hydroxide dissolved in 5 ml of water under an ice bath at the same time, and the resulting mixture was stirred at room temperature for 6 hours. The reaction solution with 1N hydrochloric acid added thereto was adjusted to pH 1, and then the precipitated solid was filtered off and collected to obtain 1.92 g of the desired product (Yield: 80%) as a white solid.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80%

Synthesis routes and methods II

Procedure details

4N Aqueous solution of sodium hydroxide (2 ml) was added to a solution of ethyl 3-(benzoylamino)benzoate (695 mg) in ethanol (5 ml) and 1,4-dioxane (5 ml). After stirred at 50° C. for 1 hour, the mixture was acidified with dilute hydrochloric acid and extracted with ethyl acetate. The organic phase was washed with dilute hydrochloric acid and brine, dried over magnesium sulfate and concentrated to give 3-(benzoylamino)benzoic acid (595 mg) as solid.
[Compound]
Name
Aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
695 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RS Abd-Alrazeq - 2017 - repository.najah.edu
… had to be prepared: 3-benzamido-N-(3((4-sulfamonylphenethyl) carbamoyl) phenyl)benzamide (R1), the intermediates of this analogues were:3-Benzoylamino-benzoic acid(1), 3…
Number of citations: 2 repository.najah.edu
B Arévalo, M Bedoya, AK Kiper, F Vergara… - Journal of Medicinal …, 2022 - ACS Publications
… benzoic D in the presence of a mixture of methanol/water (2:1) and LiOH (33.4 mmol) was kept under stirring at room temperature, generating 3-benzoylamino-benzoic acid E used as a …
Number of citations: 1 pubs.acs.org
D Chen, L Ma, JJ Kanalas, J Gao, J Pawlik… - Bioorganic & medicinal …, 2012 - Elsevier
Edema factor (EF) toxin of Bacillus anthracis (NIAID category A), and several other toxins from NIAID category B Biodefense target bacteria are adenylyl cyclases or adenylyl cyclase …
Number of citations: 15 www.sciencedirect.com
N Kuroda, N Hird, DG Cork - Journal of Combinatorial Chemistry, 2006 - ACS Publications
During further improvement of a high-throughput, solution-phase synthesis system, new workup tools and apparatus for parallel liquid−liquid extraction and evaporation have been …
Number of citations: 19 pubs.acs.org

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